molecular formula C11H14O5 B3144567 Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate CAS No. 553672-08-5

Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate

Cat. No. B3144567
CAS RN: 553672-08-5
M. Wt: 226.23 g/mol
InChI Key: MBYLJOFPPMYREA-UHFFFAOYSA-N
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Description

“Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate” is a chemical compound. It is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . It is used in the enantioselective synthesis of (+)-coriandrone A and B, two bioactive natural products .


Synthesis Analysis

The synthesis of “this compound” involves the reaction of methanol and benzoic acid in the presence of a strong acid . It is used in the enantioselective synthesis of (+)-coriandrone A and B .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H12O4 . The structure of this compound can be represented as C6H5−C(=O)−O−CH3 .


Chemical Reactions Analysis

“this compound” reacts at both the ring and the ester, depending on the substrate. Electrophiles attack the ring, illustrated by acid-catalysed nitration with nitric acid .


Physical And Chemical Properties Analysis

“this compound” is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .

Scientific Research Applications

Photophysical Properties

Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate (MHmoTB) and its derivatives exhibit unique photophysical properties. The introduction of methoxy and cyano groups results in distinct luminescence characteristics. The methoxy group, in particular, significantly enhances the quantum yield of deep blue luminescence in certain solvents (Kim et al., 2021).

Chemical Synthesis and Characterization

The compound has been used in various chemical synthesis processes. For instance, it has been involved in cyclization reactions to produce specific anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid (Ukrainets et al., 2014). Additionally, a novel method for synthesizing methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate using methyl 2-isothiocyanatobenzoate and methyl malonate has been described, highlighting the compound's role in synthetic chemistry (Kovalenko et al., 2019).

Crystal Structure Analysis

Studies on the crystal structure of related compounds, like 2-(2-methoxyethoxy)ethyl 4-[(5-cyano-1-ethyl-4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyridin-3-ylidene)hydrazino]benzoate, have revealed insights into molecular interactions and structural formation. These studies often focus on hydrogen bonding and pi-pi stacking interactions (Qian & Huang, 2006).

Applications in Organic Synthesis and Pharmaceutical Research

This compound is also significant in the synthesis of various organic molecules and intermediates. For example, its derivatives have been used in the preparation of novel anti-juvenile hormone agents (Ishiguro et al., 2003). The compound's role in the synthesis of photopolymerization compounds has also been explored (Avci et al., 1996).

Safety and Hazards

When handling “Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate”, it is advised to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid dust formation. Avoid contact with skin, eyes or clothing. Avoid ingestion and inhalation .

properties

IUPAC Name

methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-14-5-6-16-8-3-4-9(10(12)7-8)11(13)15-2/h3-4,7,12H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYLJOFPPMYREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=C(C=C1)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a 50 ml tetrahydrofuran solution of 4.0 g (23.8 mmol) of methyl 2,4-dihydroxybenzoate, 7.49 g (28.5 mmol) of triphenylphosphine, 2.25 ml (28.5 mmol) of 2-methoxyethanol, and 4.5 ml (28.5 mmol) of diethyl azodicarboxylate were slowly added at 0° C. The mixture was brought to room temperature, and stirred for 1 hour. Then, the reaction mixture was diluted with ethyl acetate, and washed with water and a saturated aqueous solution of sodium chloride. The washed system was dried over sodium sulfate, and then the solvent was distilled off under reduced pressure. To the residue, 100 ml of a solution of ethyl acetate/hexane (=1/4) was added, and insoluble solids were removed by filtration. Then, the mother liquor was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate=6/1) to obtain 4.71 g (87%) of the captioned compound.
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87%

Synthesis routes and methods III

Procedure details

A mixture of methyl 2,4-dihydroxybenzoate (5.04 g, 30 mmol), 1-bromo-2-methoxyethane (3.1 mL, 33 mmol), potassium carbonate (4.55 g, 33 mmol) and sodium iodide (1 g) in DMF (20 mL) was heated overnight at 55-60° C. before it was poured into brine (300 mL). The resulting mixture was extracted with ethyl acetate; and the ethyl acetate solution was washed with brine, dried (MgSO4) and evaporated to a residue (6.17 g), which was subjected to preparative HPLC over silica gel, eluting with a gradient of 0-30% ethyl acetate in hexane over 30 min (at 100 mL/min), to afford the ether (2.72 g).
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1 g
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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